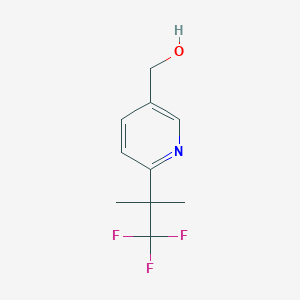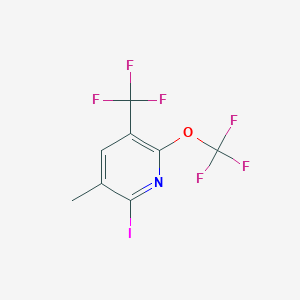![molecular formula C27H44O B14798977 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholestenone can be synthesized through several methods, one of which involves the oxidation of cholesterol. A common procedure includes the use of aluminum tert-butoxide in a benzene-acetone mixture. The reaction is carried out at a temperature of 75-85°C for about 8 hours. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, cholestenone is often produced using microbial transformation of cholesterol. This method employs specific bacteria or fungi that can oxidize cholesterol to cholestenone with high regio- and stereoselectivity. This biotechnological approach is favored for its efficiency and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions: Cholestenone undergoes various chemical reactions, including:
Oxidation: Cholestenone can be further oxidized to produce cholest-4-en-3-one derivatives.
Reduction: It can be reduced to form cholestanol.
Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Cholest-4-en-3-one derivatives.
Reduction: Cholestanol.
Substitution: Various substituted cholestenone derivatives.
Aplicaciones Científicas De Investigación
Cholestenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Cholestenone is studied for its role in cell membrane dynamics and cholesterol metabolism.
Industry: Cholestenone is utilized in the production of steroid hormones and other pharmaceuticals.
Mecanismo De Acción
Cholestenone exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to reduce membrane order and facilitate the flip-flop of lipids across the membrane. Cholestenone also inhibits the biosynthesis of the cell wall in certain bacteria, thereby exhibiting antibacterial properties . The molecular targets include enzymes involved in cholesterol metabolism and cell wall synthesis .
Comparación Con Compuestos Similares
- Cholesterol
- Cholestanol
- Coprostanol
Cholestenone stands out due to its distinct chemical structure and its ability to undergo a variety of chemical transformations, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C27H44O |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |
Clave InChI |
NYOXRYYXRWJDKP-RNMWJFICSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)


![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)


![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)


![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)

